molecular formula C13H11NO2 B070068 6-(o-Tolyl)nicotinic acid CAS No. 175153-32-9

6-(o-Tolyl)nicotinic acid

Cat. No. B070068
CAS RN: 175153-32-9
M. Wt: 213.23 g/mol
InChI Key: OLZQALHJPYJQFY-UHFFFAOYSA-N
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Description

6-(o-Tolyl)nicotinic acid, also known as 6-(2-methylphenyl)nicotinic acid, is a compound with the molecular weight of 213.24 . It is a solid substance stored in dry conditions at room temperature .


Synthesis Analysis

While specific synthesis methods for 6-(o-Tolyl)nicotinic acid were not found, a general method for the synthesis of nicotine analogs involves the remodeling of (aza)indole/benzofuran skeletons . Another method involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid .


Molecular Structure Analysis

The molecular structure of 6-(o-Tolyl)nicotinic acid is represented by the linear formula C13H11NO2 . The InChI code for the compound is 1S/C13H11NO2/c1-9-4-2-3-5-11(9)12-7-6-10(8-14-12)13(15)16/h2-8H,1H3,(H,15,16) .


Physical And Chemical Properties Analysis

6-(o-Tolyl)nicotinic acid is a solid substance . It has a molecular weight of 213.24 . The compound’s InChI code is 1S/C13H11NO2/c1-9-4-2-3-5-11(9)12-7-6-10(8-14-12)13(15)16/h2-8H,1H3,(H,15,16) .

Scientific Research Applications

Molecular Mechanisms and Receptor Activity

6-(o-Tolyl)nicotinic acid, also known as nicotinic acid, has been extensively studied for its interactions with various molecular mechanisms and receptors. Research has identified specific receptors such as GPR109A (also known as HM74A in humans and PUMA-G in mice) that mediate the anti-lipolytic effects of nicotinic acid in adipocytes. The binding of nicotinic acid to these receptors results in a decrease in cyclic adenosine monophosphate (cAMP) levels, which leads to various lipid-modifying effects. For instance, nicotinic acid inhibits the progression of atherosclerosis independently of its lipid-modifying effects by activating GPR109A on immune cells, highlighting its potential anti-inflammatory properties (Lukasova et al., 2011; Tunaru et al., 2003).

Vasorelaxation and Antioxidation Properties

Studies have explored the structure-activity relationships of nicotinic acid derivatives, such as thionicotinic acid analogs. These compounds are known for their vasorelaxation properties and antioxidative activities. The vasorelaxation effect, mediated partially by endothelium-induced nitric oxide and prostacyclin, along with significant antioxidant properties, positions these analogs as potential therapeutics for various cardiovascular disorders (Prachayasittikul et al., 2010).

Interaction with Carbonic Anhydrase III

Nicotinic acid and its 6-substituted analogs have shown potential in inhibiting carbonic anhydrase III (CAIII), a pharmacological target for the management of dyslipidemia and cancer. Binding studies and molecular docking have demonstrated the significance of the carboxylic acid group and the presence of a hydrophobic group with a hydrogen bond acceptor at the pyridine's 6-position for enhanced activity. This interaction suggests the role of these compounds in therapeutic applications related to CAIII (Mohammad et al., 2017).

Superoxide Dismutase Mimetics

Copper complexes of nicotinic acid and other aromatic carboxylic acids have been synthesized and evaluated for their superoxide dismutase (SOD) mimetic activity. These complexes, particularly the copper complex of nicotinic-phthalic acids, exhibited significant SOD mimetic activity, indicating their potential as therapeutic agents. The study provides insights into the electronic structure and bioactive nature of these complexes, proposing their role in the development of metallovitamin-based therapeutics (Suksrichavalit et al., 2008).

Industrial Production and Applications

Nicotinic acid is an essential nutrient with various industrial applications. Methods for its ecological production from commercially available raw materials have been explored to meet the needs of green chemistry and reduce environmental burden. These methods focus on the production of nicotinic acid with potential industrial applications, highlighting its significance beyond pharmaceutical uses (Lisicki et al., 2022).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate its potential risks . Hazard statements associated with the compound include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for 6-(o-Tolyl)nicotinic acid were not found, the compound’s potential applications in various fields such as medicinal chemistry and pharmacology can be inferred from the properties and applications of related compounds like nicotine .

properties

IUPAC Name

6-(2-methylphenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9-4-2-3-5-11(9)12-7-6-10(8-14-12)13(15)16/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZQALHJPYJQFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609466
Record name 6-(2-Methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(o-Tolyl)nicotinic acid

CAS RN

175153-32-9
Record name 6-(2-Methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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